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molecular formula C8H6F3N3 B1293762 5-(Trifluoromethyl)-1H-indazol-3-amine CAS No. 2250-53-5

5-(Trifluoromethyl)-1H-indazol-3-amine

Cat. No. B1293762
M. Wt: 201.15 g/mol
InChI Key: ZXZTZRVCWTWKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051252

Procedure details

Analogously to Example 1, 0.1 mol of 3-amino-5trifluoromethyl-indazole in 50 ml of pyrocarbonic acid dimethyl ester gives 3-amino-5-trifluoromethylindazole-indazole-2-carboxylic acid methyl ester (melting point: 164°-165° C; 64% of theory) in 2 hours at 50° C.
Name
3-amino-5-trifluoromethylindazole indazole-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([F:14])([F:13])[F:12])[CH:9]=2)[NH:4][N:3]=1.COC(N1C=C2C(C=CC=C2)=N1)=O>COC(OC(OC)=O)=O>[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([F:13])([F:12])[F:14])[CH:9]=2)[NH:4][N:3]=1 |f:0.1|

Inputs

Step One
Name
3-amino-5-trifluoromethylindazole indazole-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC2=CC=C(C=C12)C(F)(F)F.COC(=O)N1N=C2C=CC=CC2=C1
Name
Quantity
50 mL
Type
solvent
Smiles
COC(=O)OC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC=C(C=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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